![molecular formula C22H28N2O4 B12914329 6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol CAS No. 14510-48-6](/img/structure/B12914329.png)
6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol is a complex organic compound belonging to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol typically involves multi-step organic reactions. One common approach is the condensation of appropriate isoquinoline derivatives under controlled conditions, followed by selective methylation and hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, specific catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxyl groups enable it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,6’-Dimethoxy-2,2’-dimethyl-1,1’-biisoquinoline
- 6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]
Uniqueness
6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or selectivity in various applications.
Properties
CAS No. |
14510-48-6 |
|---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
8-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C22H28N2O4/c1-23-7-5-13-9-17(27-3)21(25)19(15(13)11-23)20-16-12-24(2)8-6-14(16)10-18(28-4)22(20)26/h9-10,25-26H,5-8,11-12H2,1-4H3 |
InChI Key |
IGKVQCQCYJDVAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C(=C2C1)C3=C4CN(CCC4=CC(=C3O)OC)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


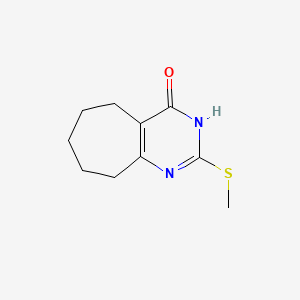

![3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12914260.png)

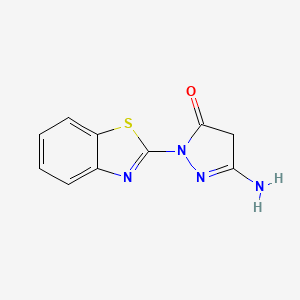
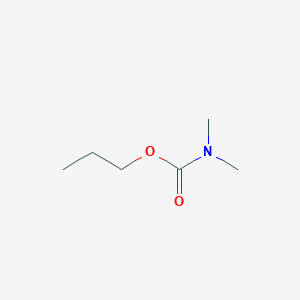


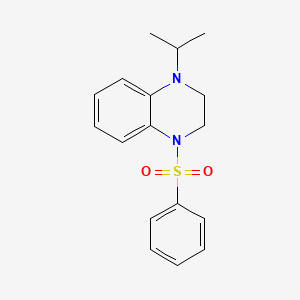
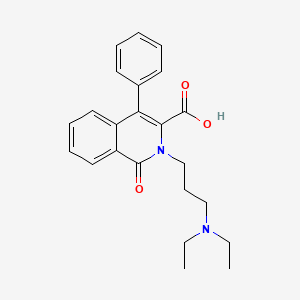
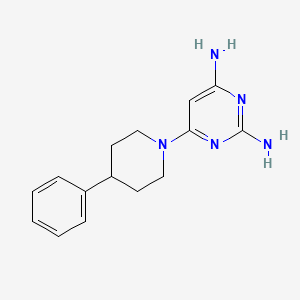
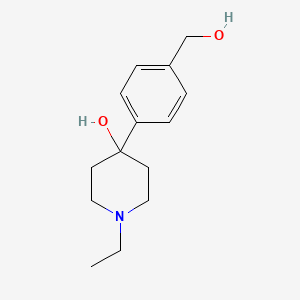
![3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12914325.png)
![3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914334.png)
